cis-2-Amino-1-methyl-cyclopentanecarboxylic acid
Overview
Description
cis-2-Amino-1-methyl-cyclopentanecarboxylic acid: is a versatile chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by its unique cyclopentane ring structure, which includes an amino group and a carboxylic acid group. It is widely used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
A similar compound, cis-2-aminomethylcyclopropane carboxylic acid, is known to be an agonist for the gabaa-rho receptor . This suggests that cis-2-Amino-1-methyl-cyclopentanecarboxylic acid might also interact with similar receptors or proteins.
Mode of Action
It’s worth noting that similar compounds like tranexamic acid and aminocaproic acid are known to act as antifibrinolytics, inhibiting the activation of plasminogen to plasmin . This could potentially provide some insight into the mode of action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-1-methyl-cyclopentanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentanone as a starting material, which undergoes a series of reactions including amination and carboxylation to yield the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: cis-2-Amino-1-methyl-cyclopentanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are often employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
cis-2-Amino-1-methyl-cyclopentanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Comparison with Similar Compounds
- cis-2-Amino-1-cyclopentanecarboxylic acid
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
- Tranexamic acid
Comparison: cis-2-Amino-1-methyl-cyclopentanecarboxylic acid is unique due to its specific cyclopentane ring structure with an amino and a carboxylic acid group in the cis configuration. This configuration imparts distinct stereochemical properties, making it valuable in chiral synthesis and as a specific ligand in biochemical studies. In contrast, similar compounds like tranexamic acid have different ring structures and functional group arrangements, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
(1R,2S)-2-amino-1-methylcyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRNSMEFCXCML-CAHLUQPWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H]1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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